N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethyl group and a methoxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a cyclohexyl derivative with difluoromethylating agents under controlled conditions. The reaction may involve the use of difluorocarbene reagents, which are generated in situ from precursors such as chlorodifluoromethane or fluoroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclohexyl derivatives .
Scientific Research Applications
N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins or other biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide: shares similarities with other difluoromethylated compounds, such as difluoromethylated azoles and difluoromethylated amides.
Difluoromethylated azoles: These compounds are used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity.
Difluoromethylated amides: These compounds are valuable in medicinal chemistry for their ability to improve the pharmacokinetic properties of drugs.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a difluoromethyl group with a methoxycyclohexyl moiety. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-3-10(16)15-8-12(17-2)6-4-9(5-7-12)11(13)14/h3,9,11H,1,4-8H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTIMQOLYONWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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